

A Comprehensive Technical Guide on the Physicochemical Properties of 1-Phenyl-1H-pyrazole

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Compound of Interest

Compound Name: *benzene;1H-pyrazole*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 1-phenyl-1H-pyrazole (also referred to as benzene-1H-pyrazole). The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and structural relationships.

Core Physicochemical Properties

1-Phenyl-1H-pyrazole is a heterocyclic aromatic organic compound with the chemical formula $C_9H_8N_2$.^{[1][2][3][4]} It consists of a phenyl group attached to a pyrazole ring at the nitrogen atom in position 1.^{[1][5]} This compound serves as a critical intermediate in the synthesis of various pharmaceuticals, including heterocyclic sulfonamide γ -secretase inhibitors and potent phosphodiesterase 10A (PDE10A) inhibitors.^[6]

The quantitative physicochemical data for 1-phenyl-1H-pyrazole are summarized in the tables below for clarity and comparative analysis.

Table 1: Identification and Structural Properties

Property	Value	Reference
IUPAC Name	1-phenyl-1H-pyrazole	[5]
Synonyms	N-Phenylpyrazole, 1-Phenylpyrazole	[1][2][5]
CAS Number	1126-00-7	[1][2][3][5][7][8]
Molecular Formula	C ₉ H ₈ N ₂	[1][2][3][4][8]
Molecular Weight	144.17 g/mol	[1][5]

| Appearance | Clear, colorless to yellow liquid [\[1\]\[8\]](#) |

Table 2: Thermodynamic and Physical Properties

Property	Value	Conditions	Reference
Melting Point	11 °C		[1][8]
Boiling Point	141-142 °C	at 30 mmHg	[1][8][9]
Density	1.091 g/mL	at 25 °C	[1][9][10]
Flash Point	109 - 113 °C	closed cup	[1][9][10]

| Refractive Index| 1.596 | at 20 °C [\[9\]](#) |

Table 3: Solubility and Partitioning Properties

Property	Value	Method	Reference
Water Solubility	Soluble		[1]
pKa	0.16 ± 0.10	Predicted	[1]

| LogP | 2.20 | [\[7\]](#) |

Experimental Protocols

The determination and synthesis of pyrazole derivatives involve several established laboratory techniques. Below are detailed methodologies for key experimental procedures cited in the literature.

2.1 Synthesis of Pyrazole Derivatives

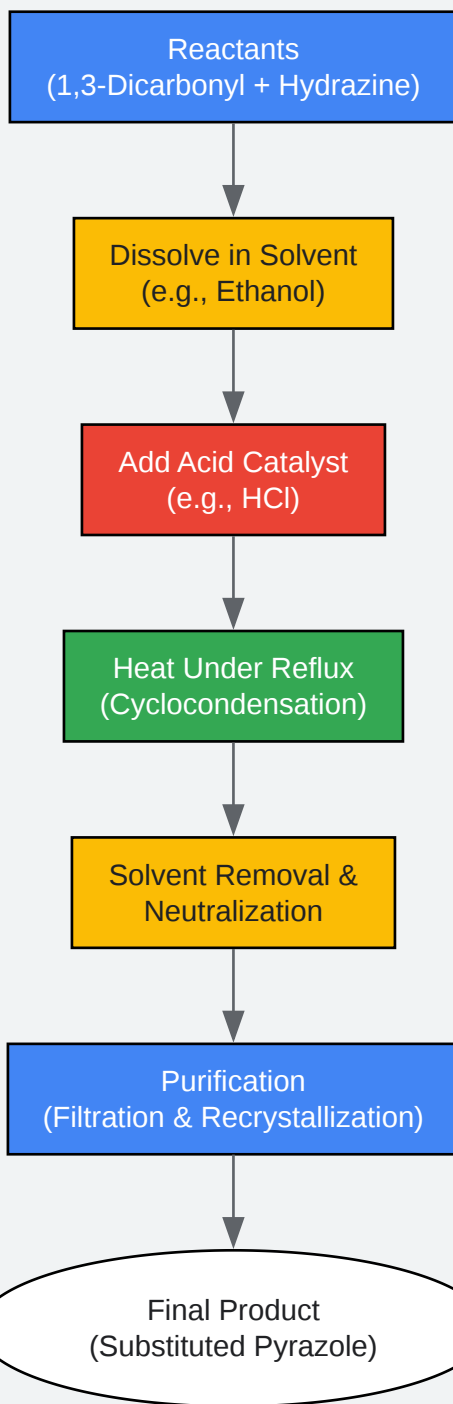
The synthesis of the pyrazole ring is a well-documented process. A widely used protocol involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, often catalyzed by an acid.[\[11\]](#)

General Protocol for Acid-Catalyzed Pyrazole Synthesis:

- **Reaction Setup:** A 1,3-dicarbonyl compound and a hydrazine (e.g., phenylhydrazine) are mixed in a suitable solvent, such as ethanol.
- **Catalyst Addition:** An acid catalyst, such as hydrochloric acid or sulfuric acid, is added to the mixture.[\[11\]](#)
- **Cyclocondensation:** The reaction mixture is heated under reflux for a specified period, typically ranging from 1 to 6 hours, to facilitate the cyclocondensation reaction.
- **Work-up:** Upon completion, the solvent is removed under reduced pressure. The pH of the residue is adjusted to neutral.
- **Purification:** The crude product is isolated, often through filtration if it crystallizes upon cooling.[\[12\]](#) Recrystallization from a suitable solvent (e.g., methanol) is performed to yield the purified pyrazole product.[\[12\]](#)

The logical workflow for this synthesis is illustrated in the diagram below.

General Workflow for Pyrazole Synthesis

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General Workflow for Pyrazole Synthesis

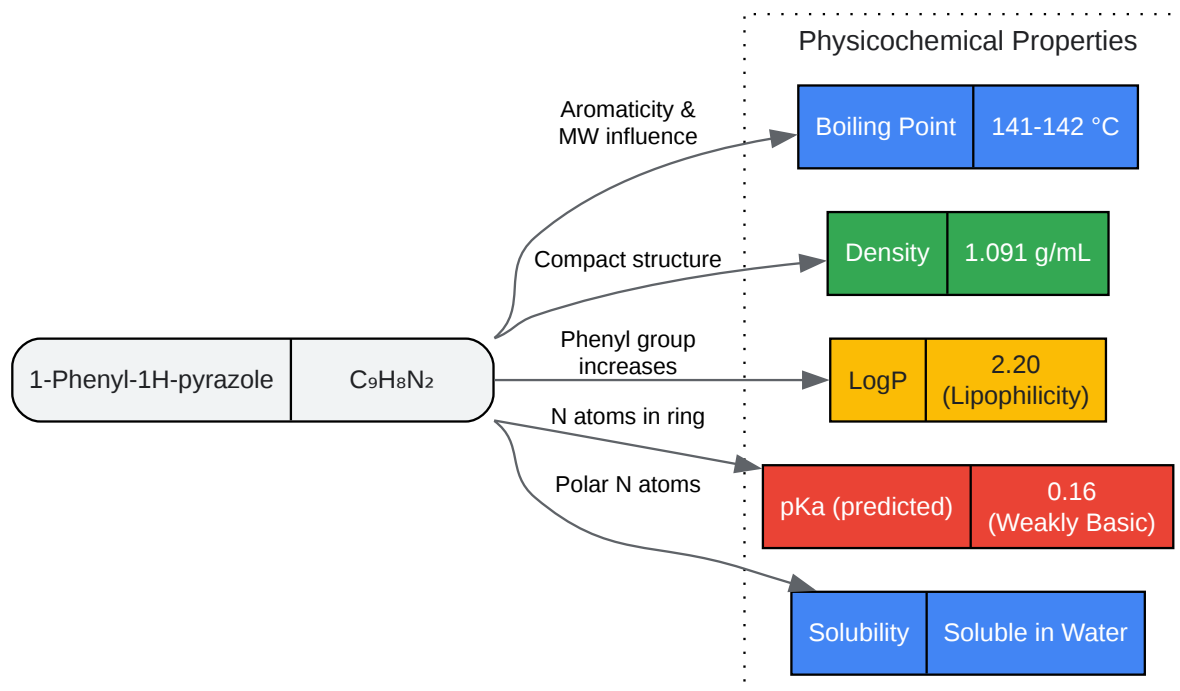
2.2 Analytical Characterization

The structural confirmation and purity assessment of 1-phenyl-1H-pyrazole and its derivatives are typically performed using standard analytical techniques.

- **High-Performance Liquid Chromatography (HPLC):** Purity and quantification can be determined using reverse-phase (RP) HPLC. A common method employs a C18 column with a mobile phase consisting of acetonitrile (MeCN), water, and an acidifier like phosphoric acid or formic acid for mass spectrometry compatibility.^[7]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** The definitive structure of the synthesized compound is confirmed using ^1H and ^{13}C NMR. These spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.^[13]
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the presence of key functional groups within the molecule by observing the absorption of infrared radiation at specific wavenumbers.^[13]

Structure-Property Relationships

The physicochemical properties of 1-phenyl-1H-pyrazole are directly linked to its molecular structure. The combination of an aromatic phenyl group and a heterocyclic pyrazole ring dictates its behavior in various chemical and biological systems.



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Structure-Property Relationships of 1-Phenyl-1H-pyrazole

- **Lipophilicity (LogP):** The presence of the nonpolar phenyl group contributes significantly to the compound's lipophilicity, as indicated by a LogP value of 2.20.[7] This property is crucial for membrane permeability in drug development.
- **Basicity (pKa):** The pyrazole ring contains nitrogen atoms, which can act as weak bases. The predicted pKa of 0.16 suggests that 1-phenyl-1H-pyrazole is a very weak base.[1]
- **Solubility:** Despite its lipophilic phenyl group, the compound is reported as soluble in water, likely due to the polar nature of the pyrazole ring's nitrogen atoms, which can engage in hydrogen bonding.[1]
- **Thermal Properties:** The compound's relatively high boiling point is consistent with its molecular weight and aromatic character, which lead to significant intermolecular forces.[1][9]

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